molecular formula C14H20O4S2 B14226015 [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol CAS No. 828921-09-1

[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol

Cat. No.: B14226015
CAS No.: 828921-09-1
M. Wt: 316.4 g/mol
InChI Key: DGKFSOPQRWRZGO-UHFFFAOYSA-N
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Description

[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol is an organic compound that features a dithiane ring substituted with a trimethoxyphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting dithiane intermediate is then subjected to a Grignard reaction with formaldehyde to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ether or tetrahydrofuran

    Catalyst: Boron trifluoride etherate

    Reagents: 3,4,5-trimethoxybenzaldehyde, 1,3-propanedithiol, formaldehyde, magnesium, and anhydrous ether

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Purification: Crystallization or chromatography to obtain high-purity product.

    Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The dithiane ring can be reduced to a thiol or sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, dichloromethane, acetone

    Reduction: Lithium aluminum hydride, ether

    Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide

Major Products

    Oxidation: [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]formaldehyde, [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]carboxylic acid

    Reduction: [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanethiol, [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methyl sulfide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biological Studies: It is employed in studies investigating the biological activity of dithiane-containing compounds, including their interactions with enzymes and receptors.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The dithiane ring can undergo redox reactions, influencing cellular redox states and signaling pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanethiol
  • [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methyl sulfide
  • [2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]formaldehyde

Uniqueness

[2-(3,4,5-Trimethoxyphenyl)-1,3-dithian-2-yl]methanol is unique due to the presence of both a trimethoxyphenyl group and a dithiane ring, which confer distinct chemical and biological properties

Properties

CAS No.

828921-09-1

Molecular Formula

C14H20O4S2

Molecular Weight

316.4 g/mol

IUPAC Name

[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methanol

InChI

InChI=1S/C14H20O4S2/c1-16-11-7-10(8-12(17-2)13(11)18-3)14(9-15)19-5-4-6-20-14/h7-8,15H,4-6,9H2,1-3H3

InChI Key

DGKFSOPQRWRZGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2(SCCCS2)CO

Origin of Product

United States

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